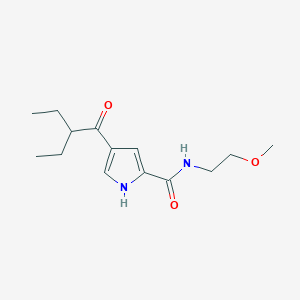

4-(2-ethylbutanoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide

描述

4-(2-Ethylbutanoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide is a pyrrole-2-carboxamide derivative featuring a branched aliphatic acyl group (2-ethylbutanoyl) at position 4 of the pyrrole ring and a 2-methoxyethyl substituent on the amide nitrogen. Its molecular formula is C₁₄H₂₂N₂O₃, with a molar mass of 266.34 g/mol . Safety guidelines highlight its sensitivity to heat and ignition sources (P210), necessitating careful storage .

属性

IUPAC Name |

4-(2-ethylbutanoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3/c1-4-10(5-2)13(17)11-8-12(16-9-11)14(18)15-6-7-19-3/h8-10,16H,4-7H2,1-3H3,(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOVDUUGOMZDFKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)C1=CNC(=C1)C(=O)NCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818682 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-ethylbutanoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide typically involves multiple steps, starting with the formation of the pyrrole ring. One common approach is to start with a pyrrole derivative and introduce the ethylbutanoyl group through acylation reactions. The methoxyethyl group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using catalysts to improve yield and efficiency. The choice of solvents, temperature, and pressure conditions are optimized to achieve the highest purity and yield of the final product.

化学反应分析

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or alcohols.

Major Products Formed:

Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

Reduction: Reduction reactions can lead to the formation of alcohols or amines.

科学研究应用

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-(2-ethylbutanoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide has been studied for its potential biological activities. It may serve as a precursor for bioactive molecules or as a tool in studying biological processes.

Medicine: The compound has shown promise in medicinal chemistry, where it may be used to develop new pharmaceuticals. Its structural features allow it to interact with various biological targets, potentially leading to the discovery of new therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials. Its versatility makes it suitable for a wide range of applications.

作用机制

The mechanism by which 4-(2-ethylbutanoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would need to be determined through detailed biochemical studies.

相似化合物的比较

Structural and Physicochemical Properties

The table below compares the target compound with four structurally related pyrrole-2-carboxamide derivatives:

Key Observations:

- Lipophilicity: The target compound’s 2-ethylbutanoyl group confers moderate lipophilicity, intermediate between the cyclohexylcarbonyl (highly lipophilic) and fluorophenyl (moderate due to aromaticity) analogs.

- Solubility: The 2-methoxyethyl side chain enhances aqueous solubility compared to the morpholinopropyl group (tertiary amine) in the cyclohexyl derivative .

- Electronic Effects : The absence of halogens or aromatic rings in the target compound distinguishes it from the chlorobenzoyl and fluorophenyl analogs, which may exhibit stronger dipole interactions or metabolic stability .

生物活性

4-(2-ethylbutanoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C14H22N2O3

- Molecular Weight : 266.34 g/mol

- CAS Number : 1708455

Research into the biological activity of this compound suggests that it may interact with various biological pathways, particularly those involved in inflammation and oxidative stress. The pyrrole ring structure is known for its ability to participate in electron transfer processes, which may contribute to its antioxidant properties.

Antioxidant Properties

Studies indicate that compounds with pyrrole structures can exhibit significant antioxidant activity. This is crucial in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders. The specific mechanisms by which this compound exerts its antioxidant effects are still under investigation, but it is believed to scavenge free radicals and enhance cellular defense mechanisms.

Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory pathways. In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines, which are implicated in various chronic diseases. This suggests its potential utility in treating conditions characterized by excessive inflammation.

Study on Lipid Oxidation

A significant study explored the role of lipid oxidation products derived from pyrrole compounds in human diseases. The findings indicated that derivatives similar to this compound could play a role in wound healing and the pathogenesis of age-related diseases such as macular degeneration and atherosclerosis .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。